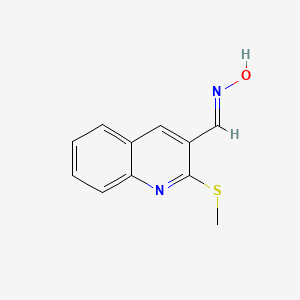

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Oxime esters, which “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” could be classified as, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-induced one-pot reaction via three-component reaction of aldehyde, aniline, and NHPI esters has been described for the preparation of oxime ester compounds .Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” is not specifically mentioned in the available resources .Chemical Reactions Analysis

Oxime esters have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” are not specifically mentioned in the available resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activity

Quinoline derivatives have been extensively studied for their biological activities, including anticancer, antioxidant, and antimicrobial properties. For example, a study by Korcz et al. (2018) on quinoline-3-carbaldehyde hydrazones demonstrated pronounced cancer cell growth inhibitory effects, suggesting potential for anticancer therapy development (Korcz et al., 2018). Similarly, Zhang et al. (2013) synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives with significant antioxidant activities, highlighting their potential as novel antioxidants (Zhang et al., 2013).

Synthetic Chemistry and Material Science

Quinoline derivatives have found applications in synthetic chemistry and material science due to their versatile chemical properties. Giannopoulos et al. (2014) utilized a quinoline derivative ligand in the synthesis of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, indicating potential applications in materials science (Giannopoulos et al., 2014). Additionally, the use of quinoline derivatives in the development of fluorescent materials and dyes has been explored, as demonstrated by Bogza et al. (2018), who reported moderate to high fluorescence quantum yields for thieno[3,2-c]quinoline derivatives (Bogza et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXXKUJFTYTGF-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=CC=CC=C2C=C1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)

![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)

![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)